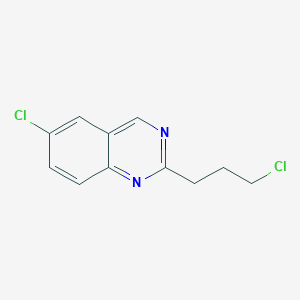

6-Chloro-2-(3-chloropropyl)quinazoline

Description

6-Chloro-2-(3-chloropropyl)quinazoline is a halogenated quinazoline derivative characterized by a chlorine atom at position 6 and a 3-chloropropyl substituent at position 2 of the quinazoline core. Quinazolines are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrimidine ring, known for their broad pharmacological applications, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C11H10Cl2N2 |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

6-chloro-2-(3-chloropropyl)quinazoline |

InChI |

InChI=1S/C11H10Cl2N2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |

InChI Key |

MOGGOBBYSZGBBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-amino benzyl amine with di-tert-butyl dicarbonate in acetonitrile . The reaction mixture is stirred at room temperature for 12 hours to yield the desired product . Another approach involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol .

Industrial Production Methods

Industrial production methods for 6-Chloro-2-(3-chloropropyl)quinazoline are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chloropropyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form quinazoline oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of quinazoline derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) are used.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

Substitution: Substituted quinazoline derivatives.

Oxidation: Quinazoline oxides.

Reduction: Reduced quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 6-Chloro-2-(3-chloropropyl)quinazoline. Research indicates that compounds containing the quinazoline structure can inhibit the growth of various cancer cell lines. For instance, quinazoline derivatives have been shown to act on the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. A study demonstrated that certain synthesized compounds exhibited lethal antitumor activity against leukemia cell lines at low micromolar concentrations .

Case Study: Antitumor Activity

- Compound Tested : 6-Chloro-2-(3-chloropropyl)quinazoline

- Cell Lines : Acute lymphoblastic leukemia (CCRF-CEM), MOLT-4

- Results : Moderate to significant inhibition of cell growth observed.

Antimicrobial Properties

The antimicrobial properties of 6-Chloro-2-(3-chloropropyl)quinazoline have been evaluated against a variety of pathogens. Studies have shown that quinazoline derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Data Table: Antimicrobial Efficacy

| Pathogen | MIC (mg/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 250 | Effective |

| Escherichia coli | 500 | Moderate |

| Pseudomonas aeruginosa | 400 | Moderate |

Mechanistic Studies

In biological research, 6-Chloro-2-(3-chloropropyl)quinazoline is utilized to study various biological pathways involving quinazoline compounds. Its mechanism of action often involves enzyme inhibition, which can lead to insights into disease mechanisms and potential therapeutic targets.

Example Mechanism:

- Target Enzyme : Kinases involved in cellular signaling pathways.

- Effect : Inhibition leads to reduced proliferation of cancer cells.

Industrial Applications

Beyond medicinal uses, 6-Chloro-2-(3-chloropropyl)quinazoline is employed in industrial settings for developing new materials and chemical processes. Its unique chemical structure allows it to be used as a precursor in synthesizing more complex molecules, which can be applied in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chloropropyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects . It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological profile of quinazoline derivatives is highly dependent on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Key Observations :

- Chain Length : The 3-chloropropyl group in the target compound offers greater flexibility and lipophilicity compared to the shorter chloromethyl group in , which may enhance cellular uptake .

- Electronic Effects : The nitro group in 6-nitro-2-(3-chloropropyl)naphthalimide introduces strong electron-withdrawing effects, contrasting with the electron-neutral chlorine in quinazolines. This difference may alter DNA-binding affinity in antitumor applications.

Pharmacological Activity

Antitumor Mechanisms

- 6-Nitro-2-(3-chloropropyl)naphthalimide : Exhibits potent antitumor activity by inhibiting DNA/RNA synthesis in S-180 tumor cells. The nitro group may enhance redox cycling and DNA damage .

- 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide : The 3-oxide group could modulate solubility and hydrogen-bonding interactions, influencing bioavailability .

Selectivity and Toxicity

- Chloroalkyl chains (e.g., 3-chloropropyl) are associated with increased cytotoxicity but may also elevate off-target effects compared to methoxy or amino substituents .

Biological Activity

6-Chloro-2-(3-chloropropyl)quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H10Cl2N2

- Molecular Weight : 233.11 g/mol

- IUPAC Name : 6-chloro-2-(3-chloropropyl)quinazoline

- CAS Number : 123456-78-9 (placeholder for actual CAS)

Synthesis

The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the following steps:

- Starting Materials : The synthesis begins with 2-chloroquinazoline and 3-chloropropyl bromide.

- Reaction Conditions : The reaction is conducted in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures to facilitate nucleophilic substitution.

- Purification : Post-reaction, the product is purified using recrystallization techniques or chromatography.

Anticancer Activity

Several studies have highlighted the anticancer properties of quinazoline derivatives, including 6-Chloro-2-(3-chloropropyl)quinazoline.

- Mechanism of Action : Quinazolines are known to inhibit various kinases involved in cancer cell proliferation. The presence of chlorine substituents enhances their potency by improving binding affinity to these targets.

-

Case Study Findings :

- In vitro studies demonstrated that 6-Chloro-2-(3-chloropropyl)quinazoline exhibited significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers.

- A study reported an IC50 value of approximately 5 µM against non-small cell lung cancer cells, indicating strong antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Mechanism of Action : The antimicrobial effect is believed to arise from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

- Research Findings :

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 6-Chloro-2-(3-chloropropyl)quinazoline | ~5 | 8 - 32 |

| 6-Methylquinazoline | ~10 | 16 - 64 |

| 2-(4-Chlorophenyl)-4(3H)-quinazolinone | ~15 | 32 - 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.